1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Anatoxin A Fumarate is a synthetic compound derived from anatoxin-a, a potent neurotoxin produced by certain cyanobacteria. Anatoxin-a is known for its high toxicity and rapid action on the nervous system, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of rac-Anatoxin A Fumarate involves several steps, starting with the preparation of anatoxin-a. The synthetic route typically includes the formation of the bicyclic structure characteristic of anatoxin-a, followed by the addition of fumaric acid to form the fumarate salt. The reaction conditions often require precise control of temperature and pH to ensure the stability of the compound .
Chemical Reactions Analysis
rac-Anatoxin A Fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into less toxic forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
rac-Anatoxin A Fumarate has several applications in scientific research:
Mechanism of Action
rac-Anatoxin A Fumarate exerts its effects by binding to nicotinic acetylcholine receptors (nAChR) in the nervous system. This binding mimics the action of acetylcholine, leading to continuous stimulation of the receptors and subsequent overstimulation of the nervous system. This can result in symptoms such as muscle twitching, paralysis, and potentially death .
Comparison with Similar Compounds
rac-Anatoxin A Fumarate is unique due to its high potency and rapid action on the nervous system. Similar compounds include:
Homoanatoxin-a: Another potent neurotoxin with a similar structure but differing in its specific effects and potency.
Pinnamine: A related compound with distinct pharmacological properties.
These compounds share the homotropane structure but differ in their specific biological activities and toxicities.
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C10H15NO.C4H4O4/c1-7(12)9-4-2-3-8-5-6-10(9)11-8;5-3(6)1-2-4(7)8/h4,8,10-11H,2-3,5-6H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t8-,10-;/m1./s1 |
InChI Key |
ZJSIFVODFDHYJU-DDSSZZOXSA-N |
Isomeric SMILES |
CC(=O)C1=CCC[C@@H]2CC[C@H]1N2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.